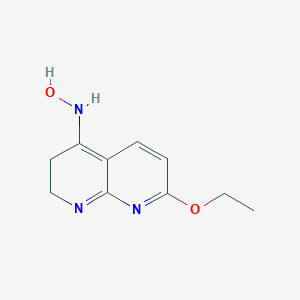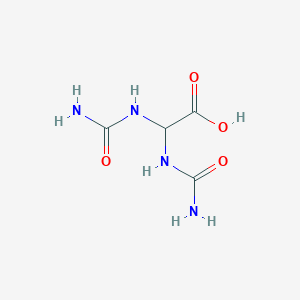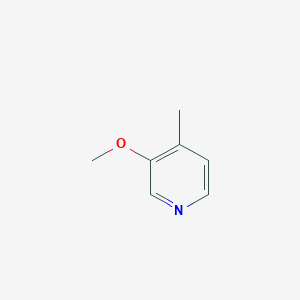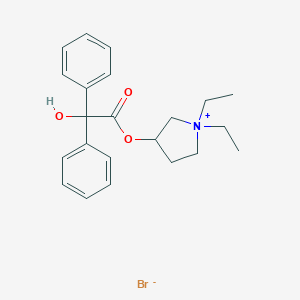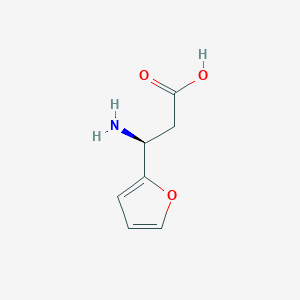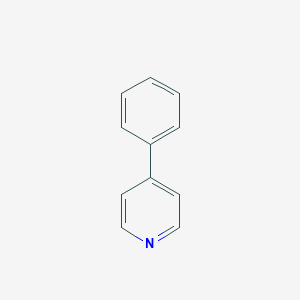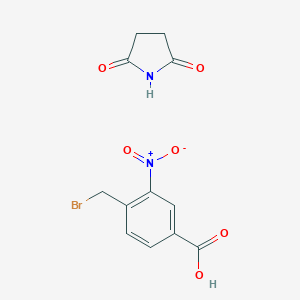
4-Bromomethyl-3-nitrobenzoic acid succinimide ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromomethyl-3-nitrobenzoic acid succinimide ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of 4-bromomethyl-3-nitrobenzoic acid and succinimide ester, and it has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester involves the reaction of the bromomethyl group with the amino groups of proteins. This reaction results in the formation of a stable amide bond, which allows for the labeling of proteins. The labeled proteins can be identified and quantified using mass spectrometry, allowing for the analysis of different proteins and their expression levels.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester have not been extensively studied. However, it has been reported that this compound does not have any significant toxic effects on cells or tissues. Additionally, it has been shown to be stable under various conditions, allowing for its use in different research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-Bromomethyl-3-nitrobenzoic acid succinimide ester is its ability to label proteins selectively. This compound reacts with the amino groups of proteins, allowing for the identification and quantification of different proteins. Additionally, it is stable under various conditions, allowing for its use in different research applications. However, one of the limitations of using this compound is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for the use of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester. One of the potential applications is in the field of drug discovery, where it can be used to identify and quantify different proteins involved in various diseases. Additionally, it can be used in the development of new diagnostic tools and therapies. Another potential application is in the field of environmental science, where it can be used to monitor and quantify different proteins in environmental samples. Overall, the future directions for the use of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester are vast, and further research is needed to explore its potential applications in different fields.
Conclusion:
In conclusion, 4-Bromomethyl-3-nitrobenzoic acid succinimide ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been used in proteomics for the identification and quantification of different proteins. Its mechanism of action involves the reaction with the amino groups of proteins, resulting in the formation of a stable amide bond. The advantages of using this compound include its ability to label proteins selectively and its stability under various conditions. However, its high cost may limit its use in some research applications. The future directions for the use of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester are vast, and further research is needed to explore its potential applications in different fields.
Synthesemethoden
The synthesis of 4-Bromomethyl-3-nitrobenzoic acid succinimide ester has been reported in various research articles. One of the commonly used methods involves the reaction of 4-bromomethyl-3-nitrobenzoic acid with succinimide ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-Bromomethyl-3-nitrobenzoic acid succinimide ester has been used in various scientific research applications. One of the significant applications is in the field of proteomics, where it is used as a labeling reagent for the identification and quantification of proteins. This compound reacts with the amino groups of proteins, resulting in the formation of a stable amide bond. The labeled proteins can be separated and identified using mass spectrometry, allowing for the identification of different proteins and their expression levels.
Eigenschaften
CAS-Nummer |
141884-92-6 |
|---|---|
Produktname |
4-Bromomethyl-3-nitrobenzoic acid succinimide ester |
Molekularformel |
C12H11BrN2O6 |
Molekulargewicht |
359.13 g/mol |
IUPAC-Name |
4-(bromomethyl)-3-nitrobenzoic acid;pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H6BrNO4.C4H5NO2/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;6-3-1-2-4(7)5-3/h1-3H,4H2,(H,11,12);1-2H2,(H,5,6,7) |
InChI-Schlüssel |
KJOBWXQEWWRKTA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC1=O.C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CBr |
Kanonische SMILES |
C1CC(=O)NC1=O.C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CBr |
Andere CAS-Nummern |
141884-92-6 |
Synonyme |
4-bromomethyl-3-nitrobenzoic acid succinimide ester BNBA-SE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



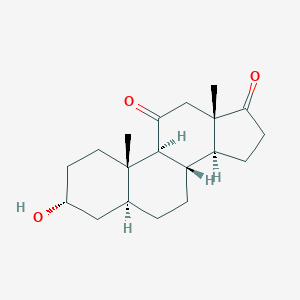
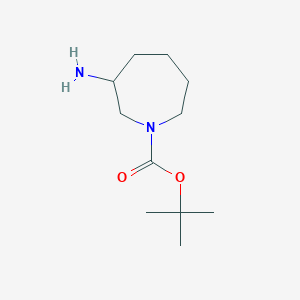
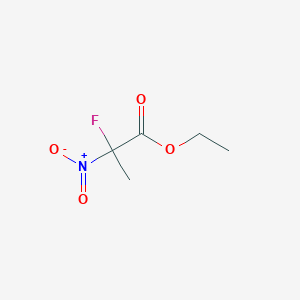
![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)

